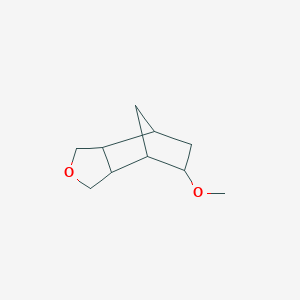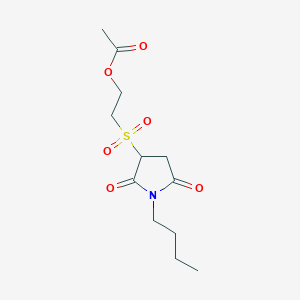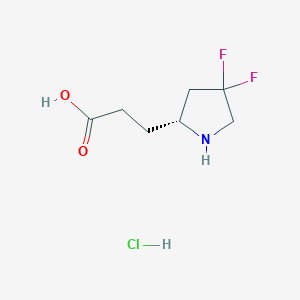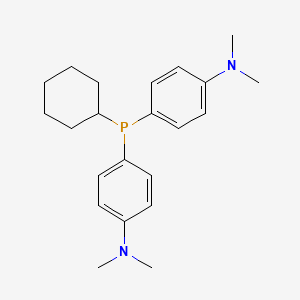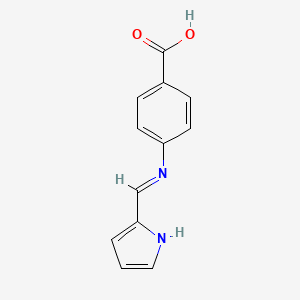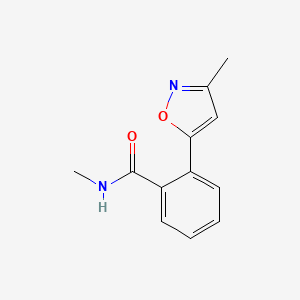![molecular formula C12H13NS B15209823 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 89506-58-1](/img/structure/B15209823.png)
1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound that combines the structural elements of thiophene and pyrrole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a thiophene derivative with a cyclopentane-based precursor, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
Applications De Recherche Scientifique
1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the development of organic semiconductors and materials for electronic applications.
Mécanisme D'action
The mechanism by which 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological activities. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Pyrrole Derivatives: Compounds such as 1-methylpyrrole and 2,5-dimethylpyrrole are structurally related to the pyrrole component of the compound.
Uniqueness: 1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique due to its fused ring system, which combines the properties of both thiophene and pyrrole. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
89506-58-1 |
|---|---|
Formule moléculaire |
C12H13NS |
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
1-methyl-2-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C12H13NS/c1-13-10-5-2-4-9(10)8-11(13)12-6-3-7-14-12/h3,6-8H,2,4-5H2,1H3 |
Clé InChI |
DCZHBGGVAHSUHQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCC2)C=C1C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


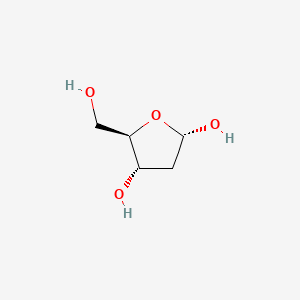
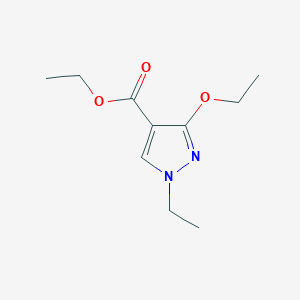
![1,2,3,4,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B15209767.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)
![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
